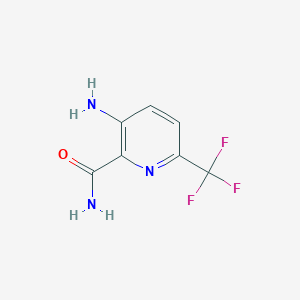

3-Amino-6-(trifluoromethyl)picolinamide

Overview

Description

3-Amino-6-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C7H6F3N3O. It has an average mass of 205.137 Da and a monoisotopic mass of 205.046295 Da. This compound is primarily used for research purposes and is known for its unique structure, which includes an amino group and a trifluoromethyl group attached to a picolinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-amino-6-(trifluoromethyl)pyridine-2-carboxylic acid with appropriate reagents to form the desired picolinamide . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 3-Amino-6-(trifluoromethyl)picolinamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(trifluoromethyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted picolinamides, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry

1.1 Treatment of Respiratory Disorders

3-Amino-6-(trifluoromethyl)picolinamide has been identified as a potential therapeutic agent for respiratory conditions, particularly cystic fibrosis (CF). CF is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to dysfunctional ion transport across epithelial cells. Research indicates that compounds like this compound can restore or enhance CFTR function, thus improving clinical outcomes for patients suffering from CF and related diseases such as chronic obstructive pulmonary disease (COPD) and asthma .

Case Study:

A study published in a patent document outlines the synthesis of derivatives that include this compound, demonstrating their efficacy in restoring CFTR functionality. This research highlights the compound's potential as a lead compound for developing new treatments for CF and other respiratory disorders .

Chemical Intermediates

2.1 Synthesis of Pyridine Derivatives

The compound serves as an important intermediate in the synthesis of various pyridine derivatives. Its chemical structure allows for modifications that can lead to the formation of complex organic molecules with potential pharmaceutical applications. The synthesis processes often involve reactions with electrophiles under controlled conditions to produce desired derivatives efficiently .

| Synthesis Method | Reaction Conditions | Yield |

|---|---|---|

| Reaction with CO2 | DMSO, -50°C to 50°C | High yield |

| Amide bond formation | HATU, Hunig's Base | Moderate yield |

Material Science

3.1 Applications in OLED Technology

In the realm of materials science, this compound has been explored for its potential use in organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable as a dopant or host material in OLED formulations, enhancing device performance and efficiency .

Case Study:

Research indicates that incorporating this compound into OLED systems can improve light emission characteristics and stability, making it a valuable component in next-generation display technologies .

Nanotechnology

4.1 Development of Mesoporous Materials

The compound is also being investigated for its role in creating mesoporous materials, which are essential for applications in catalysis and drug delivery systems. The trifluoromethyl group contributes to the hydrophobicity and thermal stability of these materials, making them suitable for various industrial applications .

| Application Area | Potential Benefits |

|---|---|

| Catalysis | Enhanced reaction rates |

| Drug Delivery | Improved bioavailability |

Mechanism of Action

The mechanism of action of 3-Amino-6-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- 3-Amino-6-(trifluoromethyl)pyridine-2-carboxamide

- 5-Amino-3-(trifluoromethyl)picolinonitrile

- 3-Amino-6-(trifluoromethyl)pyridine

Uniqueness

3-Amino-6-(trifluoromethyl)picolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Amino-6-(trifluoromethyl)picolinamide is a synthetic compound with the molecular formula CHFNO, featuring a unique trifluoromethyl group that enhances its biological activity. This compound has been investigated for various potential applications in biochemistry and pharmacology, particularly focusing on its enzyme inhibition and receptor binding capabilities.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Average Mass : 205.137 Da

- Monoisotopic Mass : 205.046295 Da

The structure includes an amino group and a trifluoromethyl moiety attached to a picolinamide backbone, which contributes to its lipophilicity and ability to penetrate biological membranes effectively.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the trifluoromethyl group enhances the compound's lipophilicity, facilitating cellular uptake.

Enzyme Inhibition

Research has indicated that this compound acts as an inhibitor for various enzymes, potentially modulating their activity. For instance, it has been studied in the context of cystic fibrosis treatment, where it may help restore or enhance the function of mutant CFTR channels involved in salt and fluid transport in epithelial tissues .

Case Studies and Research Findings

- Cystic Fibrosis Treatment : A study explored the use of derivatives similar to this compound in enhancing CFTR function. These compounds showed promise in restoring chloride ion transport in cells expressing mutant CFTR proteins, indicating potential therapeutic applications for cystic fibrosis and related disorders .

- Anticancer Activity : Preliminary investigations have suggested that this compound may possess anticancer properties, potentially through its ability to inhibit specific tumor-promoting enzymes. However, detailed studies are required to establish its efficacy and safety profile for cancer treatment.

- Neuroprotective Effects : Some derivatives have shown neuroprotective effects in preclinical models, suggesting that compounds similar to this compound could be beneficial in treating neurodegenerative diseases .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-6-(trifluoromethyl)picolinamide, and what factors influence reaction yield?

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling: Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential volatile byproducts .

- Storage: Store at –20°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the trifluoromethyl group .

- Stability: Monitor decomposition via HPLC; degradation products may include trifluoroacetic acid derivatives under humid conditions .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., trifluoromethyl at C6, amino at C3). For example, the CF₃ group shows a singlet at ~110–120 ppm in ¹³C NMR .

- FT-IR Spectroscopy: Detect characteristic bands for amide (C=O stretch at ~1650–1680 cm⁻¹) and NH₂ (N-H stretch at ~3300–3500 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₇H₆F₃N₃O₂: calculated 222.0423) .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed coupling reactions for introducing trifluoromethyl groups into picolinamide derivatives?

Methodological Answer:

- Ligand Screening: Use electron-rich ligands (e.g., XPhos) to enhance Pd catalyst activity for aryl halide activation .

- Solvent Optimization: DMF or toluene improves reaction efficiency compared to polar aprotic solvents .

- Additives: AgOAc (2 equiv) scavenges halide ions, preventing catalyst poisoning .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 6 hours vs. 24 hours) while maintaining yields >80% .

Q. What in silico and in vitro approaches are effective for evaluating the biological activity of trifluoromethyl-containing picolinamides?

Methodological Answer:

- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes like xanthine oxidase (XO). For example, pyridone derivatives showed ΔG values < –8 kcal/mol, indicating strong binding .

- In Vitro Assays:

- Antimicrobial Activity: Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .

- Enzyme Inhibition: XO inhibition assays (IC₅₀ values < 10 µM) using spectrophotometric monitoring of uric acid formation .

Q. How do structural modifications at the amino and trifluoromethyl positions affect the compound's physicochemical properties?

Methodological Answer:

- Amino Group Modifications:

- Acetylation reduces solubility (logP increases by ~0.5) but enhances metabolic stability .

- Replacement with morpholine improves bioavailability (Caco-2 permeability > 5 × 10⁻⁶ cm/s) .

- Trifluoromethyl Effects:

- Enhances electronegativity, improving binding to hydrophobic enzyme pockets (e.g., CCR6 inhibitors with Ki < 100 nM) .

- Increases metabolic resistance to cytochrome P450 oxidation .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields reported for similar trifluoromethyl-picolinamide syntheses?

Methodological Answer:

- Variable Analysis: Compare catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂) and solvent polarity (DMF vs. THF) .

- Statistical Tools: Apply ANOVA to identify significant factors (e.g., temperature contributes 60% variance in yield) .

- Reproducibility: Validate protocols using standardized substrates (e.g., 4-iodobenzotrifluoride) and report reaction monitoring via TLC/HPLC .

Properties

IUPAC Name |

3-amino-6-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O/c8-7(9,10)4-2-1-3(11)5(13-4)6(12)14/h1-2H,11H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVXQVKVDSSRJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101233881 | |

| Record name | 3-Amino-6-(trifluoromethyl)-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946594-91-8 | |

| Record name | 3-Amino-6-(trifluoromethyl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946594-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-6-(trifluoromethyl)-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.